Perindoprilat Isopropyl Ester
説明
特性
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYXTQJLBUCRQ-WOYTXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356837-89-2 | |
| Record name | Perindoprilat isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERINDOPRILAT ISOPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Synthetic Intermediates
The synthesis of this compound is intricately linked to the production of perindopril erbumine. Critical intermediates include:
-
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester : A precursor formed via catalytic hydrogenation and esterification.
-
N-[(S)-1-(Ethoxycarbonyl)butyl]-(S)-alanine : Derived from L-norvaline through reductive amination with sodium pyruvate.
Coupling these intermediates under peptide-forming conditions (e.g., dicyclohexylcarbodiimide) yields perindopril benzylated ester, which undergoes hydrolysis and subsequent esterification to form the isopropyl derivative.
Synthetic Routes to this compound
Esterification via Solvent-Mediated Side Reactions
This compound often forms as a by-product during the synthesis of perindopril erbumine when isopropyl alcohol is present in the reaction medium. For example, in the crystallization of perindopril erbumine’s alpha polymorph, a solvent system comprising isopropyl alcohol, acetone, and acetonitrile (10–15% w/v) is heated to reflux (55–75°C) and cooled to 25–30°C. Residual isopropyl alcohol under acidic or basic conditions facilitates transesterification, converting perindoprilat’s ethyl ester to the isopropyl variant.
Reaction Conditions :
Direct Esterification of Perindoprilat
Purified perindoprilat can be esterified with isopropyl alcohol using carbodiimide-based coupling agents. In a representative protocol:
-
Activation : Perindoprilat (1 equiv) is treated with dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at 0–5°C.
-
Esterification : Isopropyl alcohol (3 equiv) is added, and the mixture is stirred at ambient temperature for 12 hours.
-
Workup : The reaction is quenched with aqueous HCl (pH 4–5), and the organic layer is washed, dried, and concentrated.
Key Challenges :
-
By-Product Formation : Dicyclohexylurea (DCU) precipitates during activation, requiring filtration.
-
Purity Control : Residual ethyl esters from incomplete transesterification necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane).
Crystallization and Purification Strategies
Solvent Systems for Crystallization
The alpha polymorph of perindopril erbumine is crystallized from ketone-alcohol-nitrile mixtures , which also influences the co-crystallization of this compound as an impurity. For example:
Chromatographic Purification
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% trifluoroacetic acid (30→70% over 20 minutes) resolves this compound (retention time: 14.2 minutes) from perindopril erbumine (12.8 minutes).
Analytical Characterization
Spectroscopic Data
X-Ray Diffraction (XRD)
The alpha polymorph (Shimadzu XRD-6000) shows characteristic peaks at 2θ = 8.5°, 12.3°, and 18.7° , distinct from the isopropyl ester’s amorphous halo.
Industrial-Scale Process Optimization
Minimizing Isopropyl Ester Formation
化学反応の分析
Types of Reactions: Perindoprilat Isopropyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of perindoprilat and isopropyl alcohol.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester into an alcohol
Major Products Formed:
Hydrolysis: Perindoprilat and isopropyl alcohol.
Oxidation: Oxidized derivatives of perindoprilat.
Reduction: Alcohol derivatives of perindoprilat.
科学的研究の応用
Perindoprilat Isopropyl Ester has a wide range of applications in scientific research:
作用機序
Perindoprilat Isopropyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the binding of the compound to the active site of the enzyme, preventing the conversion process .
類似化合物との比較
Structural and Functional Analogues
Quinoxaline 1,4-di-N-oxide Derivatives ()
- Ester Substituent Impact: In Quinoxaline derivatives, ester groups at the R3 position significantly influence biological activity. The ethyl ester (N-09) demonstrated a 4-fold increase in activity compared to methyl (N-06), n-propyl (N-11), and isopropyl (N-13) esters, suggesting optimal activity with mid-sized esters. However, in other comparisons (e.g., N-12 vs. N-04), the isopropyl ester was 2-fold more active than methyl, indicating that substituents at R1 and R2 also modulate efficacy .
- Relevance to Perindoprilat : The isopropyl group in perindoprilat may balance stability and hydrolysis rates, ensuring gradual release of the active metabolite while avoiding rapid degradation.
Ibufenac Isopropyl Ester ()
- Properties: A non-steroidal anti-inflammatory drug (NSAID) derivative with molecular weight 234.33 g/mol. Its liquid state and purity (95%) enhance formulation flexibility.
- Comparison : Unlike perindoprilat, Ibufenac’s ester is designed for topical or systemic anti-inflammatory use, emphasizing solubility and absorption rather than ACE inhibition.
Ketorolac Isopropyl Ester ()
- Stability : Stable under high temperature and humidity but degrades under strong light. This contrasts with perindoprilat’s stability profile, which is tailored for oral administration and systemic circulation.
- Application: Used in intravenous lipid emulsions, highlighting the role of ester choice in drug delivery systems.
Metabolism and Bioavailability
- Perindoprilat Isopropyl Ester : Designed for gradual hydrolysis, ensuring sustained ACE inhibition. The isopropyl group may reduce first-pass metabolism compared to methyl esters.
- HMBi (Methionine Isopropyl Ester) () : Hydrolyzes post-absorption to release methionine, demonstrating ester-dependent bioavailability.
生物活性
Perindoprilat isopropyl ester is a significant compound in the pharmacological treatment of hypertension and heart failure, primarily functioning as an angiotensin-converting enzyme (ACE) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic effects, supported by data tables and relevant case studies.
Perindoprilat is the active metabolite of perindopril, a prodrug that undergoes hydrolysis to exert its effects. It inhibits ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, perindoprilat leads to vasodilation, decreased blood pressure, and reduced workload on the heart.
Key Mechanisms:
- ACE Inhibition : Perindoprilat competes with angiotensin I for binding to ACE, effectively blocking its activity.
- Increased Plasma Renin Activity : The inhibition of angiotensin II results in increased renin release due to loss of negative feedback.
- Improved Vascular Function : Studies indicate that perindoprilat can reverse vascular abnormalities associated with hypertension.
Pharmacokinetics
The pharmacokinetic profile of perindoprilat is crucial for understanding its efficacy and safety.
| Parameter | Value |
|---|---|
| Absorption | Rapid; peak plasma at 1 hour |
| Bioavailability | 20% for perindoprilat |
| Half-life | 30-120 hours |
| Protein Binding | 10-20% |
| Metabolism | Hydrolyzed to active metabolite |
| Elimination | 4-12% excreted unchanged in urine |
Antihypertensive Effects
Clinical studies have demonstrated that perindoprilat significantly reduces systolic and diastolic blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 to 8 mg daily effectively lower blood pressure while improving arterial compliance and reducing left ventricular mass index.
Case Studies
- Hypertensive Patients with Heart Failure : A study involving patients with mild to moderate heart failure showed that treatment with perindoprilat improved cardiac output and reduced hospitalizations due to heart failure exacerbations.
- Elderly Patients : In a cohort study involving elderly patients, perindoprilat was found to be effective in managing hypertension without increasing the risk of adverse events compared to other ACE inhibitors.
Adverse Effects
While generally well-tolerated, perindoprilat can cause side effects typical of ACE inhibitors, such as:
- Cough (most common)
- Hyperkalemia
- Angioedema
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Perindoprilat Isopropyl Ester?
- Methodological Answer : Synthesis typically involves esterification of perindoprilat with isopropyl alcohol under acidic catalysis. A reflux setup with concentrated sulfuric acid as a catalyst (e.g., 8 mL H₂SO₄ per 40 mL solvent) can yield the ester, followed by neutralization (pH ~7) and purification via slow evaporation for crystallization . Reaction progress should be monitored using thin-layer chromatography (TLC) or NMR spectroscopy. Ensure stoichiometric control to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester bond formation and molecular structure (e.g., δ 1.25 ppm for isopropyl methyl groups) .
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯N bonds stabilizing helical chains) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., m/z 175.6 for parent ion fragments) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled heating rates.
Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?
- Methodological Answer : Conduct stress testing by exposing the compound to:
- Temperature : 40–60°C for 1–4 weeks to assess Arrhenius degradation kinetics.
- Humidity : 75% relative humidity (RH) in desiccators with saturated NaCl solutions.
- Light : UV/visible light exposure (e.g., 1.2 million lux hours) to detect photodegradation products .
- Use HPLC or LC-MS to quantify degradation products and calculate half-life (t₁/₂).
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the bioavailability of this compound observed across in vitro and in vivo studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ester hydrolysis rates in physiological pH (e.g., 7.4) to predict intestinal absorption.
- Density Functional Theory (DFT) : Calculate activation energies for esterase-mediated cleavage pathways.
- Validate predictions using in vivo catheterization (e.g., jugular/ruminal vein sampling in bovine models) to measure plasma metabolite AUC (Area Under Curve) .
Q. What experimental designs address contradictions in the compound’s dual role as a prodrug and substrate for microbial metabolism?
- Methodological Answer :
- Dual-Lumen Catheterization : In ruminant models, compare metabolite absorption in functional vs. emptied rumen systems to differentiate microbial vs. epithelial uptake .
- Isotopic Labeling : Use ¹³C-labeled isopropyl groups to track metabolic fate via mass spectrometry imaging (MSI).
- Microbiome Profiling : 16S rRNA sequencing to correlate microbial diversity with ester hydrolysis rates.
Q. How can hydrogen-bonding networks in this compound’s crystal structure inform formulation strategies?
- Methodological Answer :
- Crystallographic Analysis : Identify intermolecular interactions (e.g., O–H⋯N bonds) that enhance lattice stability. Use this data to design co-crystals with excipients like cyclodextrins for improved solubility .
- Solvent Screening : Test DMSO/DMF-water mixtures (e.g., 80:20 v/v) for optimal peptide compatibility while minimizing cytotoxicity .
Q. What statistical approaches are suitable for analyzing small-sample in vivo studies involving this compound?
- Methodological Answer :
- Bayesian Hierarchical Models : Compensate for limited replicates by incorporating prior pharmacokinetic data.
- Non-parametric Tests : Use Mann-Whitney U tests for non-normal distributions in bioavailability comparisons (e.g., AUC values between treatment groups) .
Methodological Guidelines
- Experimental Reproducibility : Document synthesis protocols, solvent ratios, and instrument parameters (e.g., XRD λ=0.71073 Å) to align with Beilstein Journal standards .
- Data Interpretation : Avoid over-reliance on p-values; report effect sizes and confidence intervals for bioavailability metrics .
- Ethical Compliance : For in vivo studies, justify sample sizes (e.g., n=2 cows in ruminal absorption tests) using power analysis and adhere to IACUC protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
